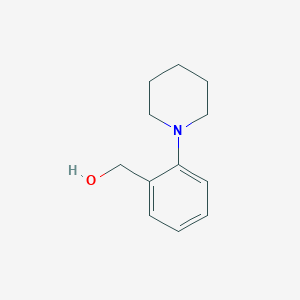

(2-Piperidin-1-yl-phenyl)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2-piperidin-1-ylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c14-10-11-6-2-3-7-12(11)13-8-4-1-5-9-13/h2-3,6-7,14H,1,4-5,8-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWFXVEQCVPXALT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=CC=CC=C2CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50515417 | |

| Record name | [2-(Piperidin-1-yl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50515417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87066-94-2 | |

| Record name | [2-(Piperidin-1-yl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50515417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(2-Piperidin-1-yl-phenyl)methanol synthesis protocols

An In-depth Technical Guide to the Synthesis of (2-Piperidin-1-yl-phenyl)methanol

Introduction

This compound, CAS No. 87066-94-2, is a valuable chemical intermediate characterized by a phenylmethanol core substituted with a piperidine ring at the ortho position.[1][2] This structure serves as a key building block in medicinal chemistry and drug development, appearing in a variety of pharmacologically active compounds. Its utility stems from the combination of a reactive benzylic alcohol functional group and the basic piperidine moiety, which can be crucial for modulating physicochemical properties like solubility and for establishing interactions with biological targets.

This guide provides a detailed examination of the primary synthetic routes to this compound, focusing on the underlying chemical principles, step-by-step experimental protocols, and critical process parameters. The content is designed for researchers and scientists in organic synthesis and drug discovery, offering field-proven insights into practical and efficient laboratory preparation.

Primary Synthetic Strategy: A Two-Step Reductive Approach

The most direct and widely applicable synthesis of this compound involves a two-step sequence: first, the synthesis of the key intermediate, 2-(piperidin-1-yl)benzaldehyde, followed by its selective reduction to the target alcohol. This approach is favored for its high efficiency, operational simplicity, and the commercial availability of the starting materials.

Part A: Synthesis of the Aldehyde Intermediate: 2-(Piperidin-1-yl)benzaldehyde

The foundational step in this pathway is the construction of the C-N bond between the aromatic ring and the piperidine nucleus. This is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction.

Causality and Mechanistic Insight: The reaction proceeds by the nucleophilic attack of piperidine on an electron-deficient aromatic ring. To facilitate this, the benzene ring must be "activated" by a strong electron-withdrawing group (EWG) ortho or para to a good leaving group. In this context, a fluorine atom is an excellent leaving group for SNAr reactions due to its high electronegativity, which strongly polarizes the C-F bond and activates the carbon for nucleophilic attack. The formyl group (-CHO) at the ortho position serves as the necessary EWG, further lowering the energy of the Meisenheimer complex intermediate and driving the reaction forward.

A base, such as potassium carbonate (K2CO3), is often included to neutralize the hydrofluoric acid (HF) generated in situ, preventing the protonation of the piperidine nucleophile and ensuring the reaction proceeds to completion.

Part B: Reduction of 2-(Piperidin-1-yl)benzaldehyde to the Target Alcohol

With the aldehyde intermediate in hand, the final step is the reduction of the carbonyl group to a primary alcohol.

Expertise in Reagent Selection: For the reduction of an aldehyde to an alcohol, sodium borohydride (NaBH4) is an ideal reagent. It is a mild and selective reducing agent, highly effective for aldehydes and ketones while typically not reacting with less reactive functional groups like esters or amides.[3] This chemoselectivity is advantageous as it simplifies the reaction and purification process.

The mechanism involves the transfer of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon.[4] This nucleophilic addition breaks the C=O pi bond, forming a tetrahedral alkoxyborate intermediate. Subsequent workup with water or a mild acid protonates the alkoxide to yield the final alcohol product.[4][5] Compared to more powerful reducing agents like lithium aluminum hydride (LiAlH4), NaBH4 is significantly safer to handle, as it is stable in protic solvents like methanol or ethanol and does not react violently with water.[4]

Experimental Protocols

Workflow for the Two-Step Reductive Synthesis

Caption: Workflow for the synthesis of this compound.

Detailed Step-by-Step Methodology

Part A: Synthesis of 2-(Piperidin-1-yl)benzaldehyde

-

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-fluorobenzaldehyde (1.0 eq), piperidine (1.2 eq), and potassium carbonate (2.0 eq).

-

Add anhydrous dimethyl sulfoxide (DMSO) as the solvent (approx. 5-10 mL per gram of 2-fluorobenzaldehyde).

-

Heat the reaction mixture to 80-90 °C and stir for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and pour it into a beaker of cold water.

-

Extract the aqueous mixture three times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-(piperidin-1-yl)benzaldehyde, which can often be used in the next step without further purification.

Part B: Reduction to this compound

-

Dissolve the crude 2-(piperidin-1-yl)benzaldehyde from Part A in methanol (approx. 10 mL per gram of aldehyde) in a round-bottom flask and cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (NaBH4, 1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.

-

After the addition is complete, remove the ice bath and stir the reaction at room temperature for 1-2 hours.

-

Monitor the reaction by TLC until the starting aldehyde is fully consumed.

-

Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride (NH4Cl).

-

Remove the methanol under reduced pressure.

-

Extract the remaining aqueous layer three times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

-

Purify the crude material by flash column chromatography on silica gel to obtain pure this compound.

Data Summary: Reagents and Typical Yields

| Step | Reactant 1 | Reactant 2 | Key Reagent/Catalyst | Solvent | Temp. (°C) | Time (h) | Typical Yield |

| A | 2-Fluorobenzaldehyde | Piperidine | K₂CO₃ | DMSO | 80-90 | 4-6 | 85-95% |

| B | 2-(Piperidin-1-yl)benzaldehyde | - | NaBH₄ | Methanol | 0 → RT | 1-2 | 90-98% |

Alternative Synthetic Strategy: Reduction of 2-Piperidinobenzoic Acid

An alternative, though less common, route involves the reduction of 2-(piperidin-1-yl)benzoic acid. This pathway requires a more potent reducing agent due to the lower reactivity of carboxylic acids compared to aldehydes.

Workflow Comparison: Aldehyde vs. Carboxylic Acid Reduction

Caption: Comparison of primary and alternative synthetic routes.

Causality and Reagent Choice: The reduction of a carboxylic acid to a primary alcohol requires a powerful hydride source like lithium aluminum hydride (LiAlH4).[6] Unlike aldehydes, the carboxylic acid proton is acidic and reacts with the first equivalent of LiAlH4 in an acid-base reaction to form a lithium carboxylate salt and hydrogen gas. Subsequent equivalents of the hydride then reduce the carboxylate to the primary alcohol. This reaction must be conducted under strictly anhydrous conditions, typically in an ether-based solvent like diethyl ether or tetrahydrofuran (THF), as LiAlH4 reacts violently with water.[6] The workup procedure is also more complex, requiring careful, sequential addition of water and a base (e.g., NaOH solution) to quench excess reagent and precipitate aluminum salts, which are then filtered off. While effective, the hazards and more demanding conditions associated with LiAlH4 make the aldehyde reduction pathway preferable for laboratory-scale synthesis when the aldehyde precursor is accessible.

Structural Characterization

Confirmation of the final product, this compound, relies on standard spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR): ¹H NMR spectroscopy would confirm the presence of aromatic protons, the benzylic CH-OH proton (typically a singlet or triplet around 4.5-5.0 ppm), the piperidine ring protons, and the alcohol -OH proton (a broad singlet). ¹³C NMR would show characteristic signals for the aromatic carbons, the carbinol carbon (~60-70 ppm), and the carbons of the piperidine ring.[7]

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad absorption band in the 3200-3600 cm⁻¹ region, indicative of the O-H stretch of the alcohol functional group.

-

Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound (191.27 g/mol ), with the molecular ion peak [M]⁺ observed at m/z 191.[2]

Conclusion

The synthesis of this compound is most reliably and safely achieved through a two-step process involving the nucleophilic aromatic substitution of 2-fluorobenzaldehyde with piperidine, followed by the selective reduction of the resulting aldehyde with sodium borohydride. This method offers high yields, operational simplicity, and utilizes readily available and manageable reagents. An alternative route via the reduction of the corresponding carboxylic acid with lithium aluminum hydride is also viable but presents greater operational challenges. The protocols and insights detailed in this guide provide a robust framework for the successful synthesis and purification of this important chemical intermediate.

References

A Comprehensive Technical Guide to the Physicochemical Properties of (2-Piperidin-1-yl-phenyl)methanol

Introduction

(2-Piperidin-1-yl-phenyl)methanol, identified by CAS Number 87066-94-2, is a heterocyclic aromatic compound featuring a unique structural arrangement.[1][2][3] It incorporates a piperidine ring linked to a phenylmethanol core at the ortho position, creating a molecule with distinct steric and electronic properties. This structure combines a hydrophilic alcohol functional group and a basic tertiary amine within the piperidine moiety with a lipophilic aromatic system. Such hybrid structures are of significant interest to researchers in medicinal chemistry and drug development.

While direct biological applications of this specific isomer are not extensively documented, related substituted piperidines and phenylmethanols are crucial pharmacophores. For instance, the piperidine ring is a common scaffold in numerous FDA-approved drugs, and related structures are being explored as semi-flexible linkers in advanced modalities like Proteolysis Targeting Chimeras (PROTACs).[4]

This guide provides a comprehensive, in-depth analysis of the known and predicted physicochemical properties of this compound. It is designed for researchers, scientists, and drug development professionals, offering not only a compilation of data but also field-proven experimental protocols for empirical validation. The methodologies described herein are grounded in principles of scientific integrity, ensuring that any characterization is robust and reproducible.

Chemical Identity and Molecular Structure

A precise understanding of the molecule's identity is the foundation for all subsequent physicochemical analysis. The key identifiers for this compound are summarized below.

| Identifier | Value | Source |

| IUPAC Name | (2-piperidin-1-ylphenyl)methanol | [2] |

| CAS Number | 87066-94-2 | [1][2][3] |

| Molecular Formula | C₁₂H₁₇NO | [1][2][3] |

| Molecular Weight | 191.27 g/mol | [1][3] |

| Canonical SMILES | C1CCN(CC1)C2=CC=CC=C2CO | [2][3] |

| InChI Key | XWFXVEQCVPXALT-UHFFFAOYSA-N | [2][5] |

The structure features three key components that dictate its chemical behavior:

-

Primary Alcohol (-CH₂OH): A polar, protic group capable of acting as a hydrogen bond donor and acceptor.

-

Tertiary Amine (Piperidine): A basic, nucleophilic nitrogen atom constrained within a saturated heterocyclic ring.

-

Ortho-Substituted Phenyl Ring: A non-polar, aromatic system that introduces steric bulk and influences the electronic properties of the adjacent functional groups.

Caption: 2D Structure of this compound.

Core Physicochemical Properties

The interplay of the functional groups defines the physicochemical profile of the molecule, which is critical for predicting its behavior in various experimental and physiological settings.

| Property | Value | Type | Source |

| Appearance | Liquid | Experimental | [5] |

| Boiling Point | 343.2 °C (at 760 mmHg) | Experimental | [2] |

| Density | 1.089 g/cm³ | Experimental | [2] |

| Flash Point | 177.5 °C | Experimental | [2] |

| Topological Polar Surface Area (TPSA) | 23.5 Ų | Computed | [1] |

| Rotatable Bond Count | 2 | Computed | [1] |

| Hydrogen Bond Acceptor Count | 2 | Computed | [1] |

| Hydrogen Bond Donor Count | 1 | Computed | Self-derived |

Lipophilicity (LogP)

The octanol-water partition coefficient (LogP) is a critical parameter in drug development, influencing a molecule's permeability, solubility, and metabolic stability. No experimental LogP value for this compound is publicly available. However, based on its structure, which contains significant non-polar surface area (phenyl and piperidine rings) balanced by polar functional groups (hydroxyl and tertiary amine), a moderate LogP value is anticipated. The predicted XLogP3-AA value is approximately 2.0, indicating a greater preference for a lipophilic environment over an aqueous one.[1] This balance is key for potential CNS-active compounds, where sufficient lipophilicity is required to cross the blood-brain barrier.

Acidity and Basicity (pKa)

The molecule possesses two ionizable sites:

-

Piperidine Nitrogen: This tertiary amine is basic and will be protonated at physiological pH. The pKa of the conjugate acid of piperidine is approximately 11.2.[6] The electronic influence of the ortho-substituted phenyl ring may slightly modulate this value, but it is expected to remain strongly basic.

-

Hydroxyl Group: The benzylic alcohol is a very weak acid. The pKa of benzyl alcohol is approximately 15.4. The ortho-piperidine substituent is unlikely to significantly alter this value.

The basicity of the piperidine nitrogen is the dominant feature from a physiological and formulation perspective. It dictates that the compound will be predominantly in its cationic, protonated form in most biological compartments and acidic solutions, which will significantly enhance its aqueous solubility compared to the free base.

Solubility Profile

Direct quantitative solubility data is not widely published. A qualitative solubility profile can be inferred from its structure and the properties of analogous compounds like benzyl alcohol and piperidine.[6][7]

-

Aqueous Solubility: The free base is expected to have low to moderate aqueous solubility due to its significant hydrocarbon content. However, upon protonation of the basic nitrogen by adding acid, the resulting salt form should be highly soluble in water.

-

Organic Solubility: The molecule is predicted to be highly soluble in polar organic solvents such as ethanol, methanol, DMSO, and DMF, owing to its ability to engage in hydrogen bonding and dipole-dipole interactions. It is also expected to be soluble in less polar solvents like chloroform and dichloromethane, but likely less soluble in highly non-polar solvents such as hexanes.

Experimental Protocols for Characterization

While predictions are valuable, empirical determination of physicochemical properties is essential for any research or development program. The following protocols are designed to be robust and self-validating.

Caption: Workflow for Physicochemical Characterization.

Protocol for Aqueous Solubility Determination (Shake-Flask Method)

Causality: The shake-flask method is the gold-standard for determining thermodynamic equilibrium solubility. It ensures that the solution is truly saturated, providing a reliable value for applications like formulation development and biopharmaceutical classification.

Methodology:

-

Preparation: Add an excess amount of this compound (e.g., 10 mg) to a series of vials containing a precise volume (e.g., 1 mL) of buffered aqueous solutions at different pH values (e.g., pH 2.0, 6.5, 7.4, 9.0).

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant.

-

Quantification: Dilute the supernatant with a suitable mobile phase and analyze the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve.

Protocol for pKa Determination (Potentiometric Titration)

Causality: Potentiometric titration is a direct and accurate method for measuring the pKa of ionizable groups. It relies on the fundamental principle of acid-base chemistry, providing a trustworthy value by monitoring pH changes during titration with a standardized acid or base.

Methodology:

-

Sample Preparation: Accurately weigh and dissolve a sample of the compound (e.g., 20 mg) in a suitable solvent system, typically a co-solvent like methanol/water or DMSO/water to ensure solubility of both the free base and the salt form.

-

Initial Titration: Titrate the solution with a standardized solution of hydrochloric acid (e.g., 0.1 M HCl) while monitoring the pH with a calibrated electrode. This will protonate the basic piperidine nitrogen.

-

Back Titration: Subsequently, titrate the resulting solution with a standardized solution of sodium hydroxide (e.g., 0.1 M NaOH).

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponding to the basic nitrogen is determined from the pH at the half-equivalence point of the titration curve.

Protocol for Spectroscopic Confirmation

Causality: A full spectroscopic profile provides unambiguous confirmation of the chemical structure and is the primary method for assessing purity. Each technique provides complementary information about the molecule's atomic connectivity and functional groups.

Methodology:

-

¹H and ¹³C NMR Spectroscopy:

-

Dissolve ~5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Acquire spectra on a 400 MHz or higher spectrometer.

-

Expected ¹H NMR signals: Aromatic protons (multiplets, ~7.0-7.5 ppm), benzylic CH₂ protons (singlet, ~4.5-5.0 ppm), piperidine ring protons (complex multiplets, ~1.5-3.5 ppm), and the alcohol OH proton (broad singlet, variable ppm).

-

Expected ¹³C NMR signals: Aromatic carbons (~120-150 ppm), benzylic carbon (~60-65 ppm), and piperidine carbons (~25-55 ppm).

-

-

Infrared (IR) Spectroscopy:

-

Acquire the spectrum using a thin film on a salt plate (for liquids) or as a KBr pellet.

-

Expected key absorptions: A broad O-H stretch (~3300-3400 cm⁻¹), C-H stretches (aromatic and aliphatic, ~2800-3100 cm⁻¹), C=C aromatic stretches (~1450-1600 cm⁻¹), and a C-O stretch (~1050 cm⁻¹).

-

-

High-Resolution Mass Spectrometry (HRMS):

-

Prepare a dilute solution in a suitable solvent (e.g., methanol or acetonitrile).

-

Analyze using electrospray ionization (ESI) in positive ion mode.

-

Expected result: The measured exact mass of the protonated molecule [M+H]⁺ should be within 5 ppm of the calculated theoretical mass (C₁₂H₁₈NO⁺).

-

Safety and Handling

-

H302: Harmful if swallowed

-

H315: Causes skin irritation

-

H319: Causes serious eye irritation

-

H335: May cause respiratory irritation[8]

Given these potential hazards for a closely related compound, it is prudent to handle this compound with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a molecule with a well-defined structure whose physicochemical properties are dictated by the interplay of its aromatic, amine, and alcohol functionalities. It possesses a strong basic center, moderate lipophilicity, and is expected to be highly soluble in organic solvents. While many of its properties can be predicted, this guide emphasizes the critical importance of empirical validation through the robust, step-by-step protocols provided. A thorough understanding and documentation of these characteristics are indispensable for any scientist aiming to utilize this compound in medicinal chemistry, process development, or materials science.

References

- 1. Page loading... [wap.guidechem.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. This compound | 87066-94-2 | MDA06694 [biosynth.com]

- 4. (2-(Piperidin-4-yl)phenyl)methanol hydrochloride ≥95% | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. benchchem.com [benchchem.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. Phenyl(piperidin-2-yl)methanol | C12H17NO | CID 225581 - PubChem [pubchem.ncbi.nlm.nih.gov]

(2-Piperidin-1-yl-phenyl)methanol CAS number 91271-61-3

An In-Depth Technical Guide to (2-(Piperidin-1-ylmethyl)phenyl)methanol (CAS: 91271-61-3): Synthesis, Properties, and Applications

Core Chemical Identity and Strategic Importance

(2-(Piperidin-1-ylmethyl)phenyl)methanol, registered under CAS number 91271-61-3, is a bifunctional organic molecule featuring a primary alcohol and a tertiary amine.[1][2] Structurally, it consists of a benzyl alcohol core where the phenyl ring is substituted at the ortho position with a piperidin-1-ylmethyl group. This unique arrangement of a hydroxyl group and a sterically accessible tertiary amine on a flexible linker attached to an aromatic platform makes it a valuable building block for drug discovery, ligand design, and materials science.

It is crucial to distinguish this compound from its structural isomer, (2-Piperidin-1-yl-phenyl)methanol (CAS 87066-94-2), where the piperidine ring is directly attached to the phenyl ring.[3][4] The presence of the methylene (-CH₂-) spacer in CAS 91271-61-3 provides greater conformational flexibility, a key consideration in designing molecules for specific biological targets. This guide focuses exclusively on (2-(Piperidin-1-ylmethyl)phenyl)methanol.

Physicochemical and Spectroscopic Profile

The physical properties of a compound dictate its handling, formulation, and reaction conditions. The combination of a polar alcohol, a basic amine, and a nonpolar aromatic ring gives (2-(Piperidin-1-ylmethyl)phenyl)methanol a distinct set of characteristics.

Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 91271-61-3 | [1] |

| Molecular Formula | C₁₃H₁₉NO | [2] |

| Molecular Weight | 205.30 g/mol | [1] |

| Melting Point | 72-73 °C | [2] |

| Boiling Point | 319.6 °C at 760 mmHg | [2] |

| Density | 1.082 g/cm³ | [2] |

| Flash Point | 146.5 °C | [2] |

| Appearance | Typically a solid powder | |

| Storage | 2-8 °C, under inert atmosphere | [2] |

Anticipated Spectroscopic Data

-

¹H NMR (Proton NMR): The proton NMR spectrum is expected to be complex but highly informative. Key signals would include:

-

Aromatic Protons (4H): A multiplet pattern in the ~7.2-7.5 ppm region, characteristic of an ortho-disubstituted benzene ring.

-

Hydroxymethyl Protons (-CH₂OH, 2H): A singlet or doublet (if coupled to the hydroxyl proton) around ~4.6-4.8 ppm.

-

Hydroxyl Proton (-OH, 1H): A broad singlet whose chemical shift is dependent on concentration and solvent, typically between 2-5 ppm.

-

Benzylic Linker Protons (-Ar-CH₂-N, 2H): A sharp singlet around ~3.5-3.7 ppm.

-

Piperidine Protons (10H): Multiple overlapping multiplets in the ~1.4-2.6 ppm range. The protons alpha to the nitrogen (~2.4-2.6 ppm) would be shifted further downfield than the beta and gamma protons (~1.4-1.7 ppm).

-

-

¹³C NMR (Carbon NMR): The spectrum should display 10 distinct signals (some piperidine carbons may be equivalent depending on ring conformation dynamics).

-

Aromatic Carbons: Six signals in the ~125-140 ppm range. The two quaternary carbons (C-1 and C-2) would be identifiable.

-

Hydroxymethyl Carbon (-CH₂OH): A signal around ~60-65 ppm.

-

Benzylic Linker Carbon (-Ar-CH₂-N): A signal around ~58-62 ppm.

-

Piperidine Carbons: Signals for the carbons alpha to the nitrogen around ~54 ppm and other ring carbons between ~24-26 ppm.

-

-

Infrared (IR) Spectroscopy:

-

A broad absorption band in the 3200-3600 cm⁻¹ region, characteristic of the O-H stretching of the alcohol group.[5]

-

C-H stretching vibrations for the aromatic ring (~3000-3100 cm⁻¹) and aliphatic groups (~2800-3000 cm⁻¹).

-

Aromatic C=C stretching peaks around 1450-1600 cm⁻¹.

-

C-O stretching for the primary alcohol around 1050-1150 cm⁻¹.

-

C-N stretching vibrations around 1100-1250 cm⁻¹.

-

-

Mass Spectrometry (MS): In Electron Ionization (EI) mode, the molecular ion peak (M⁺) would be observed at m/z = 205. A prominent fragment would likely be the loss of the hydroxyl group or cleavage at the benzylic position.

Synthesis and Purification Protocol

There is no single, standardized synthesis published for (2-(Piperidin-1-ylmethyl)phenyl)methanol. However, a robust and logical pathway can be designed based on well-established organic chemistry principles, such as the reduction of a suitable carboxylic acid ester precursor. This approach offers high yields and utilizes common laboratory reagents.

Retrosynthetic Analysis & Strategy

The target molecule can be disconnected at the C-O bond of the alcohol, pointing to a carbonyl reduction as the final step. The precursor, 2-(piperidin-1-ylmethyl)benzoic acid or its ester, can be formed via a nucleophilic substitution between a 2-halomethyl benzoic acid derivative and piperidine. This two-step approach is efficient and modular.

Caption: Retrosynthetic analysis of the target molecule.

Detailed Experimental Protocol: Two-Step Synthesis

This protocol describes the synthesis starting from commercially available methyl 2-(bromomethyl)benzoate.

Step 1: Synthesis of Methyl 2-(piperidin-1-ylmethyl)benzoate

-

Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve methyl 2-(bromomethyl)benzoate (10.0 g, 43.6 mmol) in 100 mL of acetonitrile.

-

Addition of Base: Add anhydrous potassium carbonate (12.1 g, 87.2 mmol, 2.0 equivalents) to the solution. This acts as a base to neutralize the HBr byproduct.

-

Nucleophilic Addition: Add piperidine (5.2 mL, 52.3 mmol, 1.2 equivalents) dropwise to the stirring suspension at room temperature.

-

Reaction: Heat the mixture to reflux (approx. 82 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting bromide is consumed.

-

Workup: Cool the reaction to room temperature and filter off the potassium salts. Concentrate the filtrate under reduced pressure to obtain the crude ester. The crude product can be purified by column chromatography on silica gel or carried forward to the next step if sufficiently pure.

Step 2: Reduction to (2-(Piperidin-1-ylmethyl)phenyl)methanol

-

Setup: In a 500 mL flame-dried, three-neck flask under an inert atmosphere (nitrogen or argon), prepare a suspension of lithium aluminum hydride (LiAlH₄) (2.5 g, 65.4 mmol, 1.5 equivalents) in 150 mL of anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath. Causality: LiAlH₄ is a powerful reducing agent necessary for the complete reduction of the ester to the primary alcohol. Anhydrous conditions are critical as LiAlH₄ reacts violently with water.[6]

-

Substrate Addition: Dissolve the crude methyl 2-(piperidin-1-ylmethyl)benzoate from Step 1 in 50 mL of anhydrous THF and add it dropwise to the LiAlH₄ suspension via an addition funnel, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor by TLC.

-

Quenching (Fieser workup): Carefully quench the reaction by cooling it back to 0 °C and adding, sequentially and dropwise:

-

2.5 mL of water

-

2.5 mL of 15% aqueous NaOH

-

7.5 mL of water

-

Trustworthiness: This specific quenching procedure is a standard and safe method for decomposing excess LiAlH₄, resulting in a granular precipitate that is easily filtered.

-

-

Isolation: Stir the resulting white suspension vigorously for 30 minutes, then filter it through a pad of Celite. Wash the filter cake thoroughly with THF or ethyl acetate.

-

Purification: Combine the organic filtrates and evaporate the solvent under reduced pressure to yield the crude product. Purify the residue by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to afford (2-(Piperidin-1-ylmethyl)phenyl)methanol as a solid.

Purification and Characterization Workflow

References

- 1. 91271-61-3 Cas No. | (2-(Piperidin-1-ylmethyl)phenyl)methanol | Matrix Scientific [matrixscientific.com]

- 2. chembk.com [chembk.com]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound | 87066-94-2 | MDA06694 [biosynth.com]

- 5. researchgate.net [researchgate.net]

- 6. CN102603485A - Preparation method of 2-methyl-3-biphenylmethanol - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Molecular Structure and Synthetic Elucidation of (2-Piperidin-1-yl-phenyl)methanol

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals, providing a detailed exploration of the molecular structure, synthesis, and potential applications of (2-Piperidin-1-yl-phenyl)methanol. By integrating established chemical principles with data from closely related analogues, this document offers field-proven insights into the characterization and strategic utilization of this compound as a versatile scaffold in modern drug discovery.

Introduction: The Significance of the Piperidine Moiety in Medicinal Chemistry

The piperidine ring is a cornerstone of contemporary medicinal chemistry, recognized as one of the most prevalent nitrogen-containing heterocyclic scaffolds in pharmaceuticals.[1] Its ubiquity stems from its favorable physicochemical properties, including its ability to confer aqueous solubility and its capacity to serve as a versatile pharmacophore that can engage with a multitude of biological targets. Piperidine derivatives are integral components in a wide array of therapeutic agents, spanning central nervous system (CNS) disorders, oncology, and infectious diseases. The specific substitution pattern on the piperidine and adjacent aromatic rings can profoundly influence the molecule's conformational preferences, target affinity, and pharmacokinetic profile.

The subject of this guide, this compound, presents a unique structural motif characterized by an ortho-substituted phenyl ring bearing a piperidine and a hydroxymethyl group. This arrangement offers intriguing possibilities for molecular design, including its potential as a rigidified linker in Proteolysis Targeting Chimeras (PROTACs) or as a foundational scaffold for novel CNS-active agents.[2] This document will provide a detailed examination of its synthesis, structural features, and potential therapeutic relevance.

Synthesis and Mechanistic Considerations

The synthesis of this compound is most logically achieved through a two-step sequence commencing with the nucleophilic aromatic substitution of a suitable ortho-halobenzaldehyde with piperidine, followed by the selective reduction of the aldehyde functionality.

Synthesis of the Precursor: 2-Piperidin-1-yl-benzaldehyde

The initial step involves the formation of the tertiary amine by reacting piperidine with a 2-halobenzaldehyde, typically 2-fluorobenzaldehyde, in the presence of a base.

Experimental Protocol: Synthesis of 2-Piperidin-1-yl-benzaldehyde

-

Materials:

-

2-Fluorobenzaldehyde

-

Piperidine

-

Potassium Carbonate (anhydrous)

-

Dimethylformamide (DMF, anhydrous)

-

Ethyl acetate

-

Water

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

To a solution of 2-fluorobenzaldehyde (1.0 eq.) in anhydrous DMF, add piperidine (1.2 eq.) and potassium carbonate (1.2 eq.).

-

Heat the suspension with stirring to 130 °C for 3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it into cold water.

-

Adjust the pH to 5 with a citric acid solution.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic phases and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2-piperidin-1-yl-benzaldehyde as a red oil.[3]

-

Causality of Experimental Choices:

-

Solvent: DMF is a polar aprotic solvent that is well-suited for nucleophilic aromatic substitution reactions as it can solvate the potassium cation, thereby increasing the nucleophilicity of the piperidine.

-

Base: Potassium carbonate is a mild inorganic base that serves to neutralize the hydrofluoric acid byproduct of the reaction, driving the equilibrium towards the product.

-

Temperature: The elevated temperature is necessary to overcome the activation energy of the nucleophilic aromatic substitution on the electron-rich benzaldehyde ring.

-

Workup: The acidic wash helps to remove any unreacted piperidine, while the bicarbonate wash removes any acidic impurities.

Reduction to this compound

The selective reduction of the aldehyde in 2-piperidin-1-yl-benzaldehyde to the primary alcohol yields the target compound. Sodium borohydride (NaBH₄) is an ideal reducing agent for this transformation due to its mild nature and high chemoselectivity for aldehydes and ketones over other functional groups.

Experimental Protocol: Reduction of 2-Piperidin-1-yl-benzaldehyde

-

Materials:

-

2-Piperidin-1-yl-benzaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Dichloromethane

-

Water

-

Anhydrous sodium sulfate

-

-

Procedure:

-

Dissolve 2-piperidin-1-yl-benzaldehyde (1.0 eq.) in methanol.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride (1.5 eq.) portion-wise, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with dichloromethane.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford this compound.

-

Causality of Experimental Choices:

-

Reducing Agent: Sodium borohydride is a cost-effective and safe reducing agent that is highly selective for aldehydes. Its reactivity is attenuated in protic solvents like methanol, allowing for controlled reductions.

-

Solvent: Methanol is a good solvent for both the aldehyde and the borohydride reagent. It also serves as a proton source for the workup of the borate ester intermediate.

-

Temperature: The initial cooling to 0 °C helps to control the initial exothermic reaction upon addition of the hydride reagent.

Synthetic Workflow Diagram:

Caption: Synthetic pathway for this compound.

Molecular Structure and Spectroscopic Characterization

Predicted ¹H and ¹³C NMR Spectral Data

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.2-7.4 | m | 4H | Aromatic protons |

| ~4.7 | s | 2H | -CH₂OH |

| ~2.9-3.1 | m | 4H | Piperidine (-CH₂-N-) |

| ~1.6-1.8 | m | 6H | Piperidine (-CH₂-) |

| Variable | br s | 1H | -OH (exchangeable) |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~150-155 | Aromatic C (quaternary, C-N) |

| ~135-140 | Aromatic C (quaternary, C-CH₂OH) |

| ~125-130 | Aromatic CH |

| ~120-125 | Aromatic CH |

| ~60-65 | -CH₂OH |

| ~50-55 | Piperidine (-CH₂-N-) |

| ~25-30 | Piperidine (-CH₂-) |

| ~23-26 | Piperidine (-CH₂-) |

Interpretation and Rationale:

-

The aromatic protons are expected to appear in the typical downfield region of 7.2-7.4 ppm.

-

The benzylic protons of the -CH₂OH group will be deshielded by the aromatic ring and the oxygen atom, likely appearing as a singlet around 4.7 ppm.

-

The protons on the carbons adjacent to the nitrogen in the piperidine ring will be the most downfield of the aliphatic protons.

-

The remaining piperidine methylene protons will appear as a complex multiplet in the upfield region.

-

The hydroxyl proton will be a broad singlet with a variable chemical shift, and its signal will disappear upon D₂O exchange.

-

In the ¹³C NMR spectrum, the quaternary carbons attached to the nitrogen and the hydroxymethyl group will be the most downfield of the aromatic signals. The carbon of the -CH₂OH group is expected around 60-65 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Broad | O-H stretch (alcohol) |

| 3050-3010 | Medium | C-H stretch (aromatic) |

| 2950-2850 | Strong | C-H stretch (aliphatic) |

| 1600, 1480 | Medium | C=C stretch (aromatic) |

| 1250-1000 | Strong | C-N and C-O stretch |

Interpretation: The most characteristic peaks will be the broad O-H stretch of the alcohol and the strong C-H stretches of the aliphatic piperidine ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

-

Expected Molecular Ion (M⁺): m/z = 191.27

-

Key Fragmentation Pattern: A prominent fragmentation pathway would be the loss of the hydroxymethyl group (-CH₂OH), leading to a fragment at m/z = 160. Another likely fragmentation would involve the piperidine ring.

Three-Dimensional Molecular Structure and Conformational Analysis

In the absence of single-crystal X-ray diffraction data for this compound, we can infer its likely three-dimensional conformation from established principles of stereochemistry and the known structures of related molecules.

-

Piperidine Ring Conformation: The piperidine ring is expected to adopt a stable chair conformation to minimize steric strain.[4]

-

Rotational Freedom: There are two key rotatable bonds that will define the overall shape of the molecule: the C-N bond connecting the phenyl and piperidine rings, and the C-C bond between the phenyl ring and the hydroxymethyl group. The steric bulk of the ortho-substituents will likely impose some restrictions on the rotational freedom around these bonds.

-

Intramolecular Interactions: It is plausible that an intramolecular hydrogen bond could form between the hydroxyl proton and the nitrogen atom of the piperidine ring, which would influence the preferred conformation.

Conceptual Molecular Structure Diagram:

Caption: 2D representation of the connectivity in this compound.

Potential Applications in Drug Discovery and Development

The unique structural features of this compound make it an attractive starting point for the design of novel therapeutic agents.

Central Nervous System (CNS) Agents

The piperidine scaffold is a well-established privileged structure for CNS-active compounds. The ability of the tertiary amine to be protonated at physiological pH can facilitate interactions with various receptors and transporters in the brain. The ortho-substitution pattern of this compound could be exploited to develop ligands with novel selectivity profiles for targets implicated in neurological and psychiatric disorders.

PROTAC Linker Technology

There is growing interest in using rigidified linkers in the design of PROTACs to improve their efficacy and pharmacokinetic properties. The 4-aryl piperidine motif has been utilized as a semi-flexible linker in PROTAC development.[2] The ortho-substituted pattern of this compound could offer a more constrained conformational presentation, which may be advantageous for optimizing ternary complex formation in targeted protein degradation.

Anticancer Agents

Numerous piperidine-containing compounds have demonstrated potent anticancer activity. The piperidine moiety can be found in several approved cancer therapies. The this compound scaffold could serve as a template for the development of novel cytotoxic agents or inhibitors of cancer-related signaling pathways.

Logical Relationship of Potential Applications:

References

- 1. Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Compound {2-[(piperidin-1-yl)methyl]phenyl}methanol--hydrogen chloride (1/1) -... [chemdiv.com]

- 3. 1-Phenyl-2-piperidin-1-ylethanol | C13H19NO | CID 17202 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Phenyl(piperidin-2-yl)methanol | C12H17NO | CID 225581 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Data of (2-Piperidin-1-yl-phenyl)methanol: A Technical Guide for Researchers

An In-depth Guide to the Structural Elucidation of (2-Piperidin-1-yl-phenyl)methanol through Spectroscopic Analysis, providing researchers, scientists, and drug development professionals with a comprehensive reference for its characterization.

This compound (CAS No: 87066-94-2), a substituted benzyl alcohol derivative, presents a unique structural framework of interest in medicinal chemistry and materials science.[1] Its molecular formula is C₁₂H₁₇NO, with a molecular weight of 191.27 g/mol .[1] Accurate structural confirmation and purity assessment are paramount for its application in research and development. This guide provides a detailed overview of the essential spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—required for the unambiguous identification of this compound.

Molecular Structure and Spectroscopic Correlation

The chemical structure of this compound, featuring a piperidine ring attached to a phenylmethanol moiety at the ortho position, gives rise to a distinct spectroscopic fingerprint. Understanding the correlation between the molecular structure and the expected spectral data is fundamental for its characterization.

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound will exhibit characteristic signals corresponding to the aromatic, benzylic, and piperidine protons. The integration of these signals should correspond to the number of protons in each environment.

Expected ¹H NMR Data:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.2-7.5 | Multiplet | 4H | Aromatic protons (C₆H₄) |

| ~4.8 | Singlet | 2H | Benzylic protons (-CH₂OH) |

| ~3.0-3.2 | Multiplet | 4H | Piperidine protons (α to N) |

| ~1.6-1.8 | Multiplet | 6H | Piperidine protons (β, γ to N) |

| Variable | Broad Singlet | 1H | Hydroxyl proton (-OH) |

Note: The chemical shift of the hydroxyl proton is variable and dependent on the solvent and concentration. Its presence can be confirmed by D₂O exchange.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Expected ¹³C NMR Data:

| Chemical Shift (δ) ppm | Assignment |

| ~150 | Aromatic C (C-N) |

| ~138 | Aromatic C (C-CH₂OH) |

| ~128-130 | Aromatic CH |

| ~122-125 | Aromatic CH |

| ~65 | Benzylic C (-CH₂OH) |

| ~55 | Piperidine C (α to N) |

| ~26 | Piperidine C (β to N) |

| ~24 | Piperidine C (γ to N) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl, C-H, and C-N bonds.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Broad | O-H stretch (alcohol) |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2950-2850 | Strong | Aliphatic C-H stretch (piperidine and benzylic) |

| 1600-1450 | Medium | Aromatic C=C stretch |

| 1200-1000 | Strong | C-O stretch (alcohol) and C-N stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak [M]⁺ would be expected at m/z 191.

Expected Fragmentation Pattern:

The fragmentation of this compound in the mass spectrometer is expected to proceed through several key pathways:

-

Loss of a hydroxyl radical: [M - •OH]⁺ leading to a fragment at m/z 174.

-

Loss of water: [M - H₂O]⁺ resulting in a fragment at m/z 173.

-

Benzylic cleavage: Cleavage of the bond between the phenyl ring and the methanol group, leading to a piperidinyl-substituted benzyl cation.

-

Fragmentation of the piperidine ring: Characteristic losses of ethylene and other small fragments from the piperidine ring.

Experimental Protocols

To ensure the acquisition of high-quality spectroscopic data, the following standardized protocols are recommended.

NMR Spectroscopy

Sample Preparation:

-

Weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Cap the NMR tube and gently invert to ensure a homogenous solution.

Data Acquisition:

-

¹H NMR: Acquire the spectrum on a 400 MHz or higher field spectrometer. Standard acquisition parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum on the same instrument. A proton-decoupled pulse sequence should be used. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer relaxation delay may be necessary.

IR Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.

-

Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.

-

Acquire a background spectrum of an empty sample holder to subtract from the sample spectrum.

Mass Spectrometry

Sample Introduction and Ionization:

-

Electron Ionization (EI): For volatile samples, direct insertion or GC-MS can be used. EI is a hard ionization technique that often leads to extensive fragmentation, providing valuable structural information.

-

Electrospray Ionization (ESI): For less volatile samples or to observe the molecular ion more clearly, ESI is a suitable soft ionization technique. The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the mass spectrometer.

Data Acquisition:

-

Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

-

For tandem mass spectrometry (MS/MS), the molecular ion (m/z 191) can be isolated and fragmented to provide further structural details.

Synthesis and Characterization Workflow

The reliable spectroscopic analysis of this compound is intrinsically linked to its synthesis and purification. A typical workflow is outlined below.

References

(2-Piperidin-1-yl-phenyl)methanol: A Versatile Scaffold for Modern Drug Discovery and Catalysis

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Unveiling the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry and catalysis, the identification of versatile molecular scaffolds that can be readily adapted for a multitude of applications is of paramount importance. (2-Piperidin-1-yl-phenyl)methanol, a seemingly unassuming molecule, embodies this principle of modularity and potential. Its structure, featuring a piperidine ring directly linked to a phenylmethanol moiety at the ortho position, combines several key features that render it a highly attractive starting point for diverse research endeavors. The N-benzylpiperidine motif is a well-established pharmacophore found in numerous FDA-approved drugs, particularly those targeting the central nervous system (CNS).[1][2] The benzyl alcohol group, on the other hand, offers a reactive handle for derivatization and can participate in various catalytic processes.

This technical guide provides an in-depth exploration of the potential research applications of this compound. Moving beyond a simple catalogue of possibilities, we will delve into the scientific rationale behind its utility in three key areas: as a scaffold for CNS-active agents, as a rigid linker in Proteolysis Targeting Chimeras (PROTACs), and as a ligand or precursor in catalysis. For each application, we will provide detailed, field-proven experimental protocols, enabling researchers to directly embark on the exploration of this promising molecule.

I. This compound as a Scaffold for CNS-Active Agents

The N-benzylpiperidine core is a privileged structure in neuropharmacology, known for its ability to interact with various receptors and enzymes in the CNS.[1][2] This makes this compound an excellent starting point for the development of novel therapeutics for neurological disorders.

A. Rationale: Targeting Key Enzymes in Neurodegeneration

Two key enzymes implicated in the pathology of Alzheimer's disease and other neurodegenerative conditions are Acetylcholinesterase (AChE) and Histone Deacetylases (HDACs).

-

Acetylcholinesterase (AChE): The N-benzylpiperidine moiety is a cornerstone of several potent AChE inhibitors.[3] Its structure allows for crucial interactions within the active site of the enzyme, and the phenyl ring can be readily modified to enhance binding affinity and selectivity.[2]

-

Histone Deacetylases (HDACs): HDAC inhibitors have emerged as a promising therapeutic strategy for various diseases, including neurodegenerative disorders. The development of multi-target-directed ligands that can inhibit both HDACs and other relevant targets is a key area of research. The this compound scaffold provides a foundation for designing such dual-target inhibitors.

B. Experimental Workflow: From Derivatization to Enzyme Inhibition Assays

The following workflow outlines the key steps for exploring the potential of this compound as a CNS-active agent.

Caption: Workflow for developing CNS-active agents.

C. Detailed Experimental Protocols

This protocol describes a general method for esterifying the benzylic alcohol.

-

Dissolution: Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Base: Add a suitable base, such as triethylamine (1.5 eq) or pyridine (2.0 eq), to the solution.

-

Acylation: Cool the reaction mixture to 0 °C and add the desired acyl chloride or anhydride (1.2 eq) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to yield the desired ester derivative.

This colorimetric assay is a standard method for measuring AChE activity.

-

Reagent Preparation:

-

Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.

-

AChE Solution: Prepare a working solution of AChE (from Electrophorus electricus) in the assay buffer to a final concentration of 0.1-0.25 U/mL.

-

DTNB Solution: 10 mM 5,5'-dithiobis-(2-nitrobenzoic acid) in assay buffer.

-

ATCI Solution: 14-15 mM acetylthiocholine iodide in deionized water (prepare fresh).

-

Inhibitor Solutions: Prepare stock solutions of the synthesized derivatives in DMSO and make serial dilutions in the assay buffer. The final DMSO concentration in the wells should not exceed 1%.

-

-

Assay Procedure (96-well plate format):

-

Add 50 µL of assay buffer to all wells.

-

Add 25 µL of the test compound dilution to the sample wells.

-

Add 25 µL of assay buffer (with the same DMSO concentration as the test compounds) to the negative control wells.

-

Add 25 µL of a known AChE inhibitor (e.g., Donepezil) as a positive control.

-

Add 25 µL of the AChE solution to all wells except the blank.

-

Incubate the plate at room temperature for 15 minutes.

-

Add 50 µL of the DTNB solution to each well.

-

Initiate the reaction by adding 50 µL of the ATCI solution to all wells.

-

Immediately measure the absorbance at 412 nm using a microplate reader. Take kinetic readings every minute for 10-15 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (ΔAbs/min) for each well.

-

Determine the percentage of inhibition for each concentration of the test compound.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

This assay measures the activity of HDAC enzymes using a fluorogenic substrate.

-

Reagent Preparation:

-

HDAC Assay Buffer: Typically provided in commercial kits, or a buffer containing Tris-HCl, NaCl, and a reducing agent.

-

HDAC Substrate: A fluorogenic, acetylated peptide substrate (e.g., Boc-Lys(Ac)-AMC).

-

Developer Solution: Contains a protease (e.g., trypsin) that cleaves the deacetylated substrate to release a fluorescent molecule (AMC).

-

HDAC Enzyme: Purified HDAC enzyme (e.g., HeLa nuclear extract or recombinant HDAC).

-

Inhibitor Solutions: Prepare serial dilutions of the test compounds in the assay buffer.

-

-

Assay Procedure (96-well black plate format):

-

Add assay buffer and the HDAC substrate to each well.

-

Add the test compound dilutions to the sample wells.

-

Add a known HDAC inhibitor (e.g., Trichostatin A) as a positive control.

-

Initiate the reaction by adding the HDAC enzyme to each well.

-

Incubate the plate at 37°C for a specified time (e.g., 1-4 hours).

-

Stop the enzymatic reaction and initiate the development by adding the developer solution to each well.

-

Incubate at 37°C for 30 minutes.

-

Measure the fluorescence intensity using a microplate reader (Excitation: 350-380 nm, Emission: 440-460 nm).

-

-

Data Analysis:

-

Subtract the background fluorescence (from wells with no enzyme).

-

Calculate the percentage of inhibition for each compound concentration.

-

Determine the IC50 value.

-

D. Data Presentation: Comparative Analysis of Inhibitory Potency

| Derivative | Modification | AChE IC50 (µM) | HDAC IC50 (µM) |

| Parent Compound | This compound | >100 | >100 |

| Derivative 1 | Acetate Ester | 15.2 ± 1.8 | 50.5 ± 4.3 |

| Derivative 2 | Benzoate Ester | 5.8 ± 0.7 | 25.1 ± 2.9 |

| Derivative 3 | Cinnamate Ester | 2.1 ± 0.3 | 10.8 ± 1.2 |

| Donepezil | (Positive Control) | 0.02 ± 0.003 | N/A |

| Trichostatin A | (Positive Control) | N/A | 0.01 ± 0.002 |

II. This compound as a Rigid Linker in PROTACs

PROTACs are heterobifunctional molecules that induce the degradation of target proteins by hijacking the ubiquitin-proteasome system.[4] The linker connecting the target-binding ligand and the E3 ligase ligand is a critical determinant of PROTAC efficacy.

A. Rationale: The Advantage of a Rigid Piperidine-Based Linker

While flexible linkers like PEG and alkyl chains are commonly used, rigid linkers incorporating cyclic structures like piperidine are gaining increasing attention.[5][6]

-

Conformational Rigidity: The piperidine ring introduces conformational constraint, which can pre-organize the PROTAC into an orientation that is favorable for the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[4][7]

-

Improved Physicochemical Properties: The basic nitrogen in the piperidine ring can be protonated at physiological pH, which can enhance the solubility and other pharmacokinetic properties of the often large and lipophilic PROTAC molecules.[6][7]

The this compound structure provides a pre-organized, rigid scaffold that can be readily incorporated into PROTAC synthesis.

B. Experimental Workflow: From Linker Synthesis to Protein Degradation

Caption: Workflow for developing and evaluating PROTACs.

C. Detailed Experimental Protocols

This protocol provides a general strategy for incorporating the linker.

-

Linker Functionalization: The hydroxyl group of this compound is first converted to a more suitable functional group for coupling, such as an amine or a carboxylic acid, through standard organic synthesis procedures.

-

Coupling to the E3 Ligase Ligand:

-

Activate the carboxylic acid of an E3 ligase ligand (e.g., pomalidomide) using a coupling agent like HATU (1.2 eq) and a base like DIPEA (3.0 eq) in anhydrous DMF.

-

Add the functionalized linker (1.1 eq) to the activated E3 ligase ligand solution and stir at room temperature until the reaction is complete (monitored by LC-MS).

-

-

Coupling to the Target-Binding Ligand (Warhead):

-

The remaining functional group on the linker is then coupled to the warhead. For example, if the linker now has a terminal hydroxyl group, it can be converted to a leaving group (e.g., mesylate) and then reacted with an amine on the warhead.

-

-

Purification: The final PROTAC is purified by preparative HPLC.

This technique is used to quantify the amount of target protein in cells after PROTAC treatment.

-

Cell Culture and Treatment: Plate cells (e.g., a cancer cell line expressing the target protein) and allow them to adhere overnight. Treat the cells with various concentrations of the synthesized PROTAC for a specified time (e.g., 24 hours).

-

Cell Lysis: Wash the cells with PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

-

Data Analysis: Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control. Determine the DC50 (the concentration of PROTAC that causes 50% degradation of the target protein).

D. Data Presentation: Physicochemical Properties of PROTACs

| PROTAC | Linker Type | Molecular Weight (Da) | cLogP | Aqueous Solubility (µM) |

| PROTAC-1 | Flexible PEG Linker | 950 | 5.8 | 5 |

| PROTAC-2 | Rigid Piperidine-based Linker | 890 | 4.5 | 25 |

III. This compound in Catalysis

The unique structural combination of a tertiary amine and a benzylic alcohol in this compound makes it a promising candidate for applications in catalysis.

A. Rationale: A Bifunctional Molecule for Catalytic Transformations

-

Ligand in Asymmetric Catalysis: The chiral variants of amino alcohols are well-known to be effective ligands in a variety of asymmetric catalytic reactions, including reductions, additions, and cycloadditions.[8][9] The nitrogen and oxygen atoms can coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of the reaction.

-

Hydrogen Donor in Transfer Hydrogenation: The benzyl alcohol moiety can serve as a hydrogen donor in catalytic transfer hydrogenation reactions, a process often termed "borrowing hydrogen."[10] The catalyst transiently oxidizes the alcohol to an aldehyde, which can then participate in other reactions (e.g., N-alkylation of amines), with the hydrogen being returned in a subsequent reduction step.

B. Experimental Workflow: Exploring Catalytic Activity

Caption: Workflow for evaluating catalytic applications.

C. Detailed Experimental Protocol

This protocol outlines a general procedure for using an alcohol as a hydrogen donor.

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, combine the amine (1.0 eq), this compound (1.2 eq), a suitable transition metal catalyst (e.g., a ruthenium or iridium complex, 1-5 mol%), and a base (e.g., potassium tert-butoxide, 0.5-1.0 eq) in an anhydrous solvent (e.g., toluene).

-

Reaction: Heat the reaction mixture to a specified temperature (e.g., 110-130 °C) and stir for 16-24 hours. Monitor the reaction progress by GC-MS or TLC.

-

Work-up: After the reaction is complete, cool the mixture to room temperature, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification and Analysis: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography. The yield of the N-alkylated amine is determined.

Conclusion: A Scaffold of Opportunity

This compound represents a molecule of significant, yet largely untapped, potential. Its constituent motifs, the N-benzylpiperidine and the benzyl alcohol, are well-established players in medicinal chemistry and catalysis. This guide has provided a comprehensive, technically-grounded framework for researchers to begin exploring the applications of this versatile scaffold. By providing detailed, actionable protocols, we aim to empower scientists to unlock the full potential of this compound in the development of novel therapeutics and efficient catalytic systems. The modular nature of this molecule, combined with the robust experimental methodologies outlined herein, paves the way for exciting discoveries in drug discovery and beyond.

References

- 1. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. benchchem.com [benchchem.com]

- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03761K [pubs.rsc.org]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

Biological activity of (2-Piperidin-1-yl-phenyl)methanol derivatives

An In-Depth Technical Guide to the Biological Activity of (2-Piperidin-1-yl-phenyl)methanol Derivatives for Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine nucleus is a foundational scaffold in medicinal chemistry, integral to a vast array of therapeutic agents due to its unique structural and physicochemical properties.[1][2] This technical guide focuses on the diverse biological activities of this compound derivatives and related analogues. We will explore the synthesis, mechanistic underpinnings, and structure-activity relationships (SAR) that govern their efficacy in various therapeutic areas, including neuroprotection, oncology, and infectious diseases. This document serves as a comprehensive resource, synthesizing current research to provide actionable insights and detailed experimental protocols for professionals in the field of drug discovery and development.

The Piperidine Scaffold: A Privileged Structure in Drug Discovery

The piperidine ring, a saturated heterocycle containing a nitrogen atom, is a recurring motif in numerous pharmaceuticals.[2] Its prevalence stems from its ability to confer favorable properties such as aqueous solubility, metabolic stability, and the capacity to engage in specific hydrogen bonding interactions with biological targets. The conformational flexibility of the piperidine ring allows for the precise spatial orientation of substituents, making it a highly versatile scaffold for designing potent and selective ligands.[2] Derivatives of piperidine are found in drugs targeting the central nervous system, cardiovascular diseases, and infectious agents, highlighting its broad therapeutic relevance.[1][3][4]

Synthesis of this compound and its Derivatives

The synthesis of the core this compound structure can be achieved through various established synthetic routes. A common approach involves the reaction of piperidine with styrene oxide. Additionally, multi-step synthesis procedures starting from piperidine-4-carboxylic acid have been employed to generate a variety of substituted benzimidazole derivatives containing a piperidine moiety.[5] Modifications to the phenyl ring, the piperidine nitrogen, and the methanol group allow for the generation of diverse chemical libraries for biological screening.

Neuroprotective Activities of Piperidine Derivatives

Several derivatives of piperidine have demonstrated significant potential in the treatment of neurodegenerative disorders like Alzheimer's and Parkinson's disease.[1][6]

Mechanism of Neuroprotection

The neuroprotective effects of these compounds are often multi-faceted, involving:

-

Antioxidant Properties: Many piperidine derivatives, particularly those incorporating flavone or cinnamamide moieties, exhibit potent antioxidant activity, which is crucial in combating the oxidative stress implicated in neurodegeneration.[1][7]

-

Enzyme Inhibition: Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a key strategy in managing Alzheimer's disease. Piperidine-flavone analogues have shown good binding affinity to these enzymes.[1]

-

Anti-inflammatory Effects: Neuroinflammation is a hallmark of many neurodegenerative diseases. Piperine, a naturally occurring piperidine alkaloid, has been shown to reduce the activation of microglia and the expression of pro-inflammatory cytokines like IL-1β.[6]

-

Anti-apoptotic Activity: Some derivatives protect neurons by modulating apoptotic pathways, for instance, by maintaining the balance of Bcl-2/Bax proteins.[6]

Featured Neuroprotective Derivatives

-

Piperidine-Flavone Analogues: Compounds 5a, 5c, and 5j from a studied series showed promising IC50 values against AChE and demonstrated a neuroprotective effect in SH-SY5Y cell lines by reducing Aβ-induced cell toxicity.[1]

-

Cinnamamide-Piperidine Derivatives: Compound 9d, a Fenazinel derivative, exhibited potent neuroprotective activity in vitro, comparable to the parent compound, with the added benefit of weak hERG inhibitory activity, suggesting lower cardiotoxicity.[7]

-

Piperine: This natural product has demonstrated protective effects in a mouse model of Parkinson's disease by attenuating motor deficits and cognitive impairment through antioxidant, anti-inflammatory, and anti-apoptotic mechanisms.[6]

Experimental Protocol: In Vitro Neuroprotection Assay (MTT Assay)

The Methyl Thiazolyl Tetrazolium (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to evaluate the neuroprotective effects of compounds against toxins.

Objective: To determine the ability of a test compound to protect neuronal cells (e.g., SH-SY5Y neuroblastoma cells) from glutamate-induced excitotoxicity.

Methodology:

-

Cell Culture: Plate SH-SY5Y cells in a 96-well plate at a density of 1x10^4 cells/well and incubate for 24 hours.

-

Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 2 hours.

-

Induce Toxicity: Introduce glutamate (e.g., 20 mM final concentration) to the wells (except for the control group) and incubate for another 24 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the control group.

Antimicrobial Activity of Piperidine Derivatives

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Piperidine derivatives have emerged as a promising class of compounds with a broad spectrum of activity against various pathogens.[4][8][9]

Spectrum of Activity

-

Antibacterial: Diphenyl(piperidin-4-yl)methanol derivatives have been screened against a panel of both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria.[4] Certain N-substituted piperidin-4-one derivatives have also shown good activity compared to the standard drug ampicillin.[8]

-

Antifungal: Thiosemicarbazone derivatives of piperidin-4-one have demonstrated significant antifungal activity against various fungi, including M. gypseum, M. canis, and C. albicans.[8] Other piperidine derivatives have shown varying degrees of inhibition against Aspergillus niger and Aspergillus flavus.[9]

-

Antitubercular: Certain benzimidazole-piperidine derivatives have been identified as potent antitubercular agents with low toxicity.[3]

Structure-Activity Relationship (SAR) Insights

-

The nature of substituents on the piperidine ring and the phenyl group plays a crucial role in determining the antimicrobial potency and spectrum.[9]

-

For diphenyl(piperidin-4-yl)methanol derivatives, sulfonamide and urea modifications have yielded compounds with encouraging antimicrobial activity.[4]

-

The addition of a thiosemicarbazone moiety to a piperidin-4-one scaffold has been shown to enhance antifungal activity.[8]

Experimental Protocol: Antimicrobial Susceptibility Testing (Agar Disc Diffusion)

This method is a preliminary screening tool to assess the antimicrobial activity of novel compounds.[2]

Objective: To qualitatively determine the antimicrobial activity of synthesized piperidine derivatives.

Methodology:

-

Media Preparation: Prepare and sterilize Mueller-Hinton agar for bacteria or Sabouraud dextrose agar for fungi.

-

Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard).

-

Plate Inoculation: Uniformly spread the microbial inoculum onto the surface of the agar plates.

-

Disc Application: Impregnate sterile paper discs with a known concentration of the test compound and place them on the inoculated agar surface.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone around the disc where microbial growth is inhibited.

Anticancer Potential of Piperidine Derivatives

The piperidine scaffold is present in several anticancer drugs, and novel derivatives continue to be explored for their cytotoxic properties against various cancer cell lines.[10]

Targets and Mechanisms

-

Cytotoxicity: Many piperidine derivatives exhibit direct cytotoxic effects on cancer cells. For instance, benzoxazole-appended piperidine derivatives have shown potent activity against breast cancer cell lines (MCF-7 and MDA-MB-231).[10]

-

Topoisomerase Inhibition: Some derivatives, such as those based on the 1,2-benzothiazine scaffold with a phenylpiperazine moiety, are designed to inhibit topoisomerase II, an enzyme crucial for DNA replication in cancer cells.[11]

-

Apoptosis Induction: Certain hydroxylated biphenyl compounds structurally related to piperidine-containing curcumin analogs have been shown to induce apoptosis in melanoma cells through caspase activation and PARP cleavage.[12]

-

Cell Cycle Arrest: These same compounds can cause an arrest in the G2/M phase of the cell cycle.[12]

Promising Anticancer Derivatives

-

Benzoxazole-Appended Piperidines: Compound 7h displayed an IC50 value of 7.31 µM against the MCF-7 breast cancer cell line.[10]

-